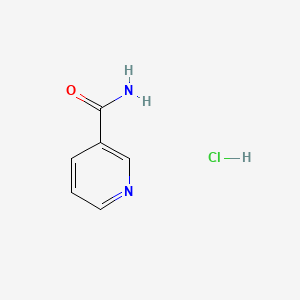

Nicotinamide hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Nicotinamide hydrochloride, also known as this compound, is a derivative of vitamin B3 (niacin). It is a water-soluble compound that plays a crucial role in various biological processes. This compound is widely recognized for its benefits in skincare, including skin brightening, anti-aging properties, and protection of the skin barrier . It is also used in various pharmaceutical and cosmetic products due to its safety profile and efficacy.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Nicotinamide hydrochloride can be synthesized through the reaction of niacinamide with hydrochloric acid. The process involves dissolving niacinamide in water and then adding hydrochloric acid to the solution. The reaction is typically carried out at room temperature, and the product is obtained by crystallization .

Industrial Production Methods

In industrial settings, niacinamide hydrochloride is produced using high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) methods. These methods ensure the purity and quality of the compound. The industrial production process involves the use of various reagents and solvents to achieve the desired product .

Análisis De Reacciones Químicas

Types of Reactions

Nicotinamide hydrochloride undergoes several types of chemical reactions, including:

Oxidation: Niacinamide can be oxidized to form niacin.

Reduction: It can be reduced to form dihydronicotinamide.

Substitution: Niacinamide can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in the reactions of niacinamide hydrochloride include cyanogen bromide, sulfanilic acid, and ammonium hydroxide. These reactions are typically carried out under controlled conditions to ensure the desired product is obtained .

Major Products Formed

The major products formed from the reactions of niacinamide hydrochloride include niacin, dihydronicotinamide, and various substituted derivatives. These products have significant applications in pharmaceuticals and cosmetics .

Aplicaciones Científicas De Investigación

Nicotinamide mononucleotide (NMN) is a nucleotide recognized as an intermediate in nicotinamide adenine dinucleotide (NAD+) biosynthesis . It has garnered attention for its potential pharmacological and anti-aging properties . Research suggests NMN may have therapeutic applications for various conditions, including age-related diseases and visual degenerative diseases .

NMN Biosynthesis and Metabolism

In eukaryotes, NMN biosynthesis primarily occurs through two pathways: a salvage pathway using nicotinamide and phosphorylation of nicotinamide riboside . NMN is converted to NAD+ after entering mammalian cells as nicotinamide riboside due to the lack of a suitable transporter .

Pharmacological Activities and Therapeutic Potential

NMN's pharmacological activities, largely mediated by its involvement in NAD+ biosynthesis, include roles in cellular biochemical functions, cardioprotection, diabetes, Alzheimer's disease, and complications associated with obesity .

Cardiovascular Health

In a mouse model of cardiomyopathy, NMN significantly increased NAD+ levels in cardiac mitochondria, activating the NAD+-dependent enzyme SIRT3, improving heart and energy metabolism, and promoting cardiac function recovery .

Neuroprotection

NMN has shown promise in treating cerebral hemorrhage and improving cognition after brain injuries . In experimental models of Alzheimer's disease, nicotinamide riboside (NR), a form of vitamin B3 that converts to NMN, exhibits brain-protective effects by stimulating NAD+ anabolism . Studies have shown that NR can improve memory function and learning recovery after acute treatment, decreasing apoptosis in the hippocampus, neuronal loss, and hippocampal infarct volume .

Visual Degenerative Diseases

NMN supplementation can restore glycolysis, mitochondrial function, and metabolic stress adaptability, reducing photoreceptor cell death and significantly improving vision . This supports NMN as a potential treatment for retinal degenerative diseases .

Liver Health

Supplementation with NAD+ precursors like NR and NMN can prevent liver injury . NR treatment enhanced hepatic mitochondrial function and NAD+ levels and prevented lipid accumulation in the liver in a high-fat diet-fed murine model .

Obesity

NR is often suggested as a dietary supplement to enhance oxidative metabolism and protect against high-fat diet-induced obesity and deficient mitochondrial functionality for age-related diseases .

Production of NMN

Mecanismo De Acción

Nicotinamide hydrochloride exerts its effects through several molecular pathways. It is a precursor of coenzymes such as nicotinamide adenine dinucleotide (NAD+), reduced nicotinamide adenine dinucleotide (NADH), nicotinamide adenine dinucleotide phosphate (NADP+), and reduced nicotinamide adenine dinucleotide phosphate (NADPH). These coenzymes play a crucial role in redox reactions, energy production, and DNA repair . This compound also influences cellular stress responses and inflammation, contributing to its therapeutic effects .

Comparación Con Compuestos Similares

Nicotinamide hydrochloride is often compared with other similar compounds, such as:

Pyridoxine hydrochloride: Both compounds are used in skincare, but pyridoxine hydrochloride is primarily known for its role in treating hair loss.

This compound stands out due to its wide range of applications in skincare and its excellent safety profile .

Propiedades

Número CAS |

25334-23-0 |

|---|---|

Fórmula molecular |

C6H7ClN2O |

Peso molecular |

158.58 g/mol |

Nombre IUPAC |

pyridine-3-carboxamide;hydrochloride |

InChI |

InChI=1S/C6H6N2O.ClH/c7-6(9)5-2-1-3-8-4-5;/h1-4H,(H2,7,9);1H |

Clave InChI |

OBLVPWTUALCMGD-UHFFFAOYSA-N |

SMILES |

C1=CC(=CN=C1)C(=O)N.Cl |

SMILES canónico |

C1=CC(=CN=C1)C(=O)N.Cl |

Key on ui other cas no. |

3726-23-6 25334-23-0 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.